2-Amino-1-(2,4-dimethoxyphenyl)ethanol
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Overview
Description
“2-Amino-1-(2,4-dimethoxyphenyl)ethanol” is a dimethoxybenzene . It has a molecular formula of C10H15NO3 . It is also known as 2-amino-1-(3,4-dimethoxyphenyl)ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C10H15NO3 . Its average mass is 197.231 Da and its mono-isotopic mass is 197.105194 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by a molecular weight of 197.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research on 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and its derivatives has revealed insights into the acidolysis mechanism of lignin model compounds, particularly focusing on the significance of the γ-hydroxymethyl group in C6-C2 and C6-C3 type model compounds. The study demonstrates that the presence of this group significantly alters the acidolysis mechanism, highlighting the role of hydride transfer in benzyl-cation-type intermediates derived from these compounds. This research contributes to our understanding of the chemical processes involved in lignin breakdown, with potential implications for the development of more efficient methods for lignin valorization in biomass conversion technologies (T. Yokoyama, 2015).
Solubility of Proteinogenic α-Amino Acids
A study on the solubility of α-amino acids, including derivatives similar to this compound, in water, ethanol, and ethanol-water mixtures has provided valuable insights into how the solubility of such compounds changes with the medium. This research is crucial for understanding the crystallization of amino acids and their derivatives, which has applications in various fields, including pharmaceuticals and biotechnology. The findings could lead to new methods for solubilizing and crystallizing amino acids and their derivatives, enhancing drug formulation and protein purification processes (N. Bowden, J. Sanders, M. Bruins, 2018).
Bioconversion of Lignocellulosic Materials into Ethanol
The potential of lignocellulosic materials for bioconversion into ethanol has been explored, with studies indicating that certain types of lignocellulosic substances, including those related to this compound, could be utilized for ethanol production. This research opens up new avenues for using renewable resources for biofuel production, contributing to the development of sustainable energy solutions. The findings underscore the importance of optimizing hydrolysis, saccharification, and fermentation processes to enhance ethanol yield from lignocellulosic feedstocks (G. Swati, S. Haldar, A. Ganguly, P. Chatterjee, 2013).
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is the alpha-adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the relaxation of smooth muscles.
Mode of Action
This compound acts as a direct-acting sympathomimetic . It selectively stimulates the alpha-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The stimulation of alpha-adrenergic receptors by this compound results in vasoconstriction and an increase in blood pressure . This can be beneficial in conditions characterized by low blood pressure.
Properties
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWOHAWNQCDJLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588034 |
Source
|
Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145412-88-0 |
Source
|
Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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